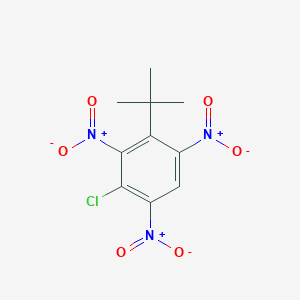
2-Tert-butyl-4-chloro-1,3,5-trinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-4-chloro-1,3,5-trinitrobenzene is an organic compound characterized by a benzene ring substituted with tert-butyl, chloro, and three nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-4-chloro-1,3,5-trinitrobenzene typically involves nitration of tert-butylbenzene derivatives. The process includes:
Chlorination: The chloro group is introduced via chlorination reactions using reagents like chlorine gas or thionyl chloride.
Industrial Production Methods: Industrial production methods often involve large-scale nitration and chlorination processes under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Tert-butyl-4-chloro-1,3,5-trinitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups can be substituted with other functional groups under specific conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the substituent introduced, products can vary widely.
Reduction Products: The primary products are the corresponding amines.
Applications De Recherche Scientifique
2-Tert-butyl-4-chloro-1,3,5-trinitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-tert-butyl-4-chloro-1,3,5-trinitrobenzene involves its interaction with molecular targets through its nitro and chloro groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use.
Comparaison Avec Des Composés Similaires
2-Chloro-1,3,5-trinitrobenzene: Similar structure but lacks the tert-butyl group.
2-Tert-butyl-1,3,5-trinitrobenzene: Similar structure but lacks the chloro group.
Uniqueness: 2-Tert-butyl-4-chloro-1,3,5-trinitrobenzene is unique due to the presence of both tert-butyl and chloro groups, which confer distinct chemical properties and reactivity compared to its analogs.
This compound’s unique combination of substituents makes it a valuable subject of study in various scientific and industrial applications.
Propriétés
Numéro CAS |
6971-77-3 |
|---|---|
Formule moléculaire |
C10H10ClN3O6 |
Poids moléculaire |
303.65 g/mol |
Nom IUPAC |
2-tert-butyl-4-chloro-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C10H10ClN3O6/c1-10(2,3)7-5(12(15)16)4-6(13(17)18)8(11)9(7)14(19)20/h4H,1-3H3 |
Clé InChI |
MPUMCCYZSQBTQW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-pyrrolidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14012562.png)
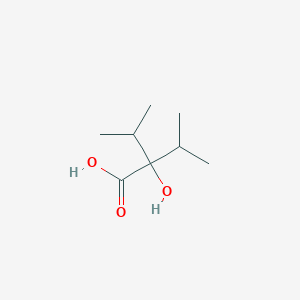
![2-[3-(5-chloro-1H-indol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14012591.png)
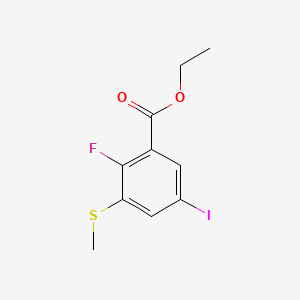
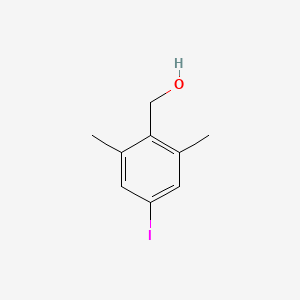
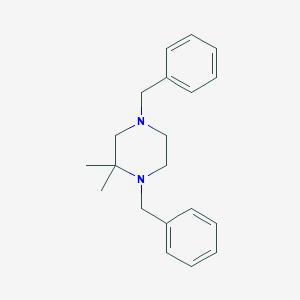
![N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14012618.png)
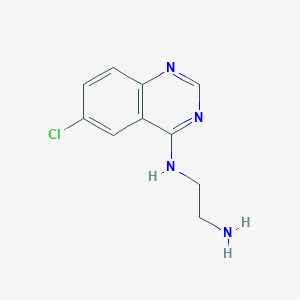
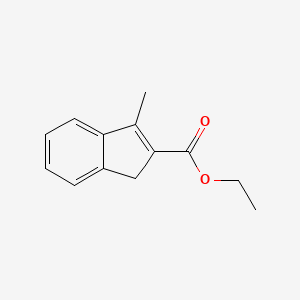
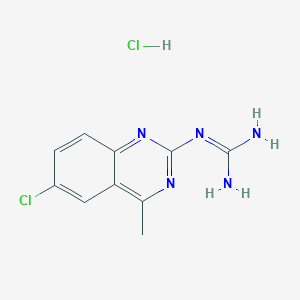
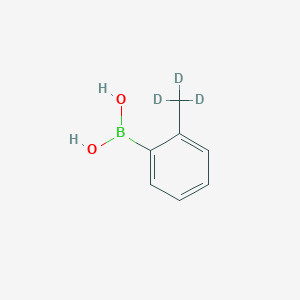


![cis-5-Boc-3,3-difluorohexahydropyrrolo[3,4-b]pyrrole](/img/structure/B14012648.png)
